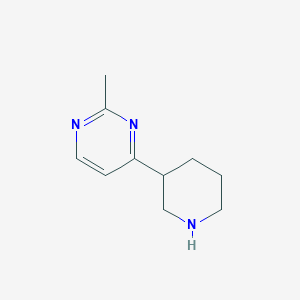

2-Methyl-4-(piperidin-3-YL)pyrimidine

説明

特性

分子式 |

C10H15N3 |

|---|---|

分子量 |

177.25 g/mol |

IUPAC名 |

2-methyl-4-piperidin-3-ylpyrimidine |

InChI |

InChI=1S/C10H15N3/c1-8-12-6-4-10(13-8)9-3-2-5-11-7-9/h4,6,9,11H,2-3,5,7H2,1H3 |

InChIキー |

RBDBGBCECZKYOO-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=CC(=N1)C2CCCNC2 |

製品の起源 |

United States |

Therapeutic Potential of 2-Methyl-4-(piperidin-3-yl)pyrimidine Derivatives: A Strategic Scaffold Analysis

The following is an in-depth technical guide on the therapeutic potential and medicinal chemistry of 2-Methyl-4-(piperidin-3-yl)pyrimidine derivatives.

Executive Summary

The 2-Methyl-4-(piperidin-3-yl)pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike flat heteroaromatic systems, this scaffold incorporates a distinct 3-dimensional vector via the piperidine ring, allowing substituents to explore non-planar regions of protein binding pockets.

This guide analyzes the scaffold’s utility in two primary therapeutic areas: Kinase Inhibition (Oncology/Immunology) and GPCR Modulation (CNS Disorders) . It details the structural activity relationships (SAR), provides a validated synthetic workflow, and outlines the mechanistic basis for its therapeutic application.

Chemical Architecture & SAR Analysis

The Pharmacophore Core

The scaffold consists of three critical domains, each serving a specific function in ligand-protein interaction:

-

Pyrimidine Core (The Anchor):

-

Acts as a hydrogen bond acceptor/donor motif, mimicking the adenine ring of ATP in kinase pockets.

-

The 2-methyl group serves a dual purpose: it blocks the metabolically labile C2 position from oxidative attack (increasing half-life) and provides a steric handle to induce atropisomerism or selectivity against homologous enzymes.

-

-

Piperidine Ring (The Vector):

-

Attached at the C4 position of the pyrimidine, the piperidine ring (specifically the 3-yl linkage) introduces chirality and sp3 character.

-

Solubility: The secondary amine (

) enhances aqueous solubility and lysosomal trapping, improving oral bioavailability.

-

-

The 3-Position Linkage (The Twist):

-

Unlike 4-piperidinyl analogs (which are achiral and symmetric), the 3-piperidinyl linkage creates a "kinked" geometry. This allows the molecule to project substituents into specific hydrophobic sub-pockets (e.g., the specificity pocket of GPCRs or the solvent front of kinases).

-

Structural Activity Relationship (SAR) Table[1]

| Structural Domain | Modification | Effect on Potency/ADME |

| Pyrimidine C2 | Methyl ( | Blocks oxidation; improves metabolic stability. |

| Amino ( | Increases H-bond donor capacity (common in CDK inhibitors). | |

| Pyrimidine C4 | Linkage to Piperidine | Essential for scaffold geometry. C-C bond is metabolically stable compared to C-N. |

| Piperidine N1 | Free Amine ( | High solubility; hERG liability risk if basicity is too high. |

| Amide/Urea | Neutralizes basicity; targets specific residues (e.g., Cys in covalent inhibitors). | |

| Piperidine C3 | Chirality ( | Critical for binding affinity. Often one enantiomer is |

Therapeutic Targets & Mechanisms[1]

Kinase Inhibition (JAK/STAT & CDK Pathways)

In oncology and immunology, this scaffold is frequently employed to target the ATP-binding site of protein kinases.

-

Mechanism: The pyrimidine nitrogen atoms form hydrogen bonds with the "hinge region" of the kinase. The piperidine ring projects into the solvent-exposed region, where the N1-substituent can be tailored to interact with surface residues, improving selectivity.

-

Relevance: Derivatives of this core are structural analogs to intermediates used in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and CDK4/6 inhibitors.

Figure 1: JAK-STAT Signaling Pathway & Inhibition Point

Caption: The scaffold targets the JAK kinase ATP-binding site, preventing STAT phosphorylation and downstream inflammatory signaling.

GPCR Modulation (Histamine H4 & Muscarinic)

The basic nitrogen of the piperidine mimics the positively charged amine found in endogenous neurotransmitters (histamine, acetylcholine).

-

Application: H4 receptor antagonists for pruritus and inflammation. The 3-piperidinyl geometry allows the pyrimidine to occupy a hydrophobic pocket distinct from the orthosteric site, acting as an allosteric modulator or bitopic ligand.

Experimental Protocols: Synthesis & Validation

Synthesis of 2-Methyl-4-(piperidin-3-yl)pyrimidine

Rationale: The most robust route utilizes a Suzuki-Miyaura coupling between a chloropyrimidine and a pyridylboronic acid, followed by selective hydrogenation. This avoids the handling of unstable non-aromatic organometallics.

Workflow Diagram:

Caption: Two-step synthetic route yielding the target scaffold from commercially available precursors.

Detailed Protocol:

-

Suzuki Coupling:

-

Reagents: 4-Chloro-2-methylpyrimidine (1.0 eq), 3-Pyridylboronic acid (1.2 eq),

(5 mol%), -

Procedure: Degas DME/Water (3:1). Heat at 90°C under

for 12h. -

Workup: Extract with EtOAc, wash with brine. Purify via flash chromatography (

MeOH in DCM). -

Checkpoint: Confirm formation of the biaryl intermediate via LC-MS (

observed).

-

-

Hydrogenation (Pyridine Reduction):

-

Reagents: Biaryl intermediate,

(Adams' catalyst, 10 wt%), Acetic Acid (glacial). -

Procedure: Pressurize Parr shaker to 50 psi

. Shake at RT for 24h. -

Note: The acetic acid protonates the pyridine, facilitating reduction.

-

Workup: Filter through Celite. Basify filtrate with

to pH > 10. Extract with DCM/iPrOH (3:1). -

Validation:

must show loss of aromatic pyridine protons and appearance of aliphatic multiplets at 1.5–3.5 ppm.

-

In Vitro Kinase Assay (Validation)

To validate the scaffold's activity as a kinase inhibitor (e.g., against JAK2):

-

Assay Format: FRET-based LanthaScreen or ADP-Glo.

-

Control: Tofacitinib (Positive Control).

-

Procedure: Incubate kinase, ATP (

concentration), and substrate peptide with varying concentrations of the derivative. -

Readout: Measure

.[1][2] A potent "hit" for this scaffold typically shows

Future Outlook & Clinical Implications[1]

The 2-Methyl-4-(piperidin-3-yl)pyrimidine scaffold is currently transitioning from a "library compound" to a "targeted warhead."

-

PROTACs: The piperidine nitrogen provides an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the recruitment of E3 ligases to degrade specific kinases.

-

Covalent Inhibitors: Functionalization of the piperidine with acrylamides allows for covalent modification of non-catalytic cysteines, a strategy successfully used in drugs like Ibrutinib.

References

-

Accela Chem. (n.d.). 2-methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride Product Page. Retrieved from [Link]

-

JACS Directory. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences. Retrieved from [Link]

-

Research & Reviews. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Review on the Synthesis and Therapeutic Potential of Pyrido-pyrimidine Derivatives. PMC. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field. Pharmaceuticals.[2][3][4][5] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RSC - Page load error [pubs.rsc.org]

2-Methyl-4-(piperidin-3-yl)pyrimidine: Chemical Profiling, Sourcing Strategies, and Synthetic Utility in Drug Discovery

Executive Summary The pyrimidine-piperidine scaffold is a privileged structural motif in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors and G protein-coupled receptor (GPCR) ligands. This technical whitepaper provides an in-depth analysis of 2-Methyl-4-(piperidin-3-yl)pyrimidine , focusing on its commercial availability as a dihydrochloride salt (CAS: 1361115-11-8), rigorous quality control methodologies, and downstream synthetic integration. Designed for drug development professionals, this guide bridges the gap between raw material procurement and advanced pharmacological application.

Chemical Identity & Structural Significance

In drug discovery, the spatial arrangement of hydrogen-bond acceptors and basic amines dictates target engagement. 2-Methyl-4-(piperidin-3-yl)pyrimidine features an electron-deficient pyrimidine ring coupled to a basic, sp³-hybridized piperidine ring.

Commercially, this intermediate is almost exclusively synthesized and distributed as a dihydrochloride salt [1]. The causality behind this is twofold: the free base is typically a viscous oil or low-melting solid prone to atmospheric oxidation, whereas the dihydrochloride salt forms a highly stable, crystalline powder that allows for precise stoichiometric handling during scale-up.

Table 1: Chemical Identifiers & Properties

| Property | Value |

| IUPAC Name | 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride |

| CAS Number | 1361115-11-8 |

| PubChem CID | |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ |

| Molecular Weight | 250.17 g/mol (Salt) / 177.25 g/mol (Free Base) |

| Monoisotopic Mass | 177.1266 Da (Free Base) |

| SMILES (Salt) | CC1=NC=CC(=N1)C2CCCNC2.Cl.Cl |

Sourcing & Supplier Availability

Procuring high-purity API intermediates is a critical bottleneck in preclinical development. When sourcing CAS 1361115-11-8, researchers must evaluate suppliers based on analytical transparency (availability of NMR/HPLC spectra) and scale-up capacity.

Table 2: Key Suppliers and Procurement Metrics

| Supplier | Catalog ID | Available Scales | Purity Standard |

| CAS 1361115-11-8 | mg to Bulk (kg) | >97%[1] | |

| BD603334 | 1g, 5g, 25g | >95%[2] | |

| SY184791 | mg to g | >95%[3] | |

| 1361115-11-8 | 50 mg, 0.5 g | >95%[4] |

Strategic Insight: For early-stage structure-activity relationship (SAR) studies, milligram quantities from standard catalog suppliers (BLD Pharm, Accela) are sufficient. However, for IND-enabling GLP toxicity studies, transitioning to bulk manufacturers like American Elements is required to ensure batch-to-batch reproducibility.

Quality Control (QC) & Analytical Validation Protocol

Relying solely on a Certificate of Analysis (CoA) introduces unacceptable risk into the synthetic pipeline. The following self-validating QC protocol must be executed upon receipt of the dihydrochloride salt.

-

Visual Inspection: The material must be a free-flowing powder[1]. Clumping is a primary indicator of moisture ingress, which is common given the hygroscopic nature of amine hydrochlorides.

-

LC-MS (ESI+) Profiling:

-

Method: Dissolve 1 mg of the salt in 1 mL of MeOH/H₂O (0.1% Formic Acid). Inject onto a C18 column.

-

Causality: The basic piperidine nitrogen readily ionizes in positive electrospray ionization (ESI+).

-

Self-Validation: The chromatogram must show a dominant peak at m/z 178.1 [M+H]⁺ . The absence of peaks at m/z + 18 confirms no covalent hydration artifacts.

-

-

Karl Fischer (KF) Titration:

-

Causality: Trace water will violently quench electrophilic coupling partners (e.g., acid chlorides, sulfonyl chlorides) in downstream functionalization.

-

Self-Validation: Moisture content must be <0.5% . If >0.5%, the batch must be dried under high vacuum at 40 °C for 12 hours prior to use.

-

Synthetic Utility & Integration Workflow

Because the piperidine nitrogen is fully protonated in the dihydrochloride form (pKa ~10.4), it is entirely non-nucleophilic. Free-basing is a mandatory prerequisite for downstream coupling reactions such as Buchwald-Hartwig aminations or S_NAr substitutions.

Protocol: Free-Basing and Electrophilic Trapping

-

Step 1 (Dissolution): Suspend 1.0 eq of 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride in dichloromethane (DCM) (10 mL/mmol). Note: Complete dissolution will not occur until the base is added.

-

Step 2 (Deprotonation): Add an equal volume of saturated aqueous Na₂CO₃. Stir vigorously for 30 minutes.

-

Self-Validation: Test the aqueous layer with pH paper; it must read ≥ 10 to ensure complete deprotonation of the piperidine nitrogen.

-

-

Step 3 (Extraction & Drying): Separate the organic layer, extract the aqueous layer twice with DCM, and dry the combined organics over anhydrous Na₂SO₄.

-

Step 4 (Coupling): Filter, concentrate under reduced pressure, and immediately dissolve the resulting free base in anhydrous THF. Add 1.5 eq of triethylamine and dropwise add 1.1 eq of the desired electrophile (e.g., acid chloride) at 0 °C.

Figure 1: Analytical QC and free-basing workflow for 1361115-11-8 prior to synthetic integration.

Pharmacological Context: The Pyrimidine-Piperidine Axis

The combination of a pyrimidine ring and a piperidine ring is recognized as a [5]. This specific structural topology is engineered to exploit the architecture of target proteins in two distinct ways:

-

Kinase Inhibition (e.g., Akt, PI3K): The pyrimidine core mimics the adenine ring of ATP. It acts as a potent hydrogen-bond acceptor, forming critical bidentate interactions with the backbone amides of the kinase hinge region[6]. Concurrently, the 4-position piperidine ring is directed outward into the solvent-exposed channel. This spatial orientation allows medicinal chemists to append bulky, solubilizing groups to the piperidine nitrogen without causing steric clashes in the ATP-binding pocket[6].

-

GPCR Modulation: Beyond kinases, piperidine-pyrimidine derivatives are highly effective as [7], which are currently under intense investigation for neurodegenerative diseases and immuno-oncology.

Figure 2: Mechanistic pathway of target engagement and kinase inhibition by the pyrimidine-piperidine axis.

References

-

[1] American Elements. 2-methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride | CAS 1361115-11-8. Retrieved from:[Link]

-

[3] Accela ChemBio. 1361115-11-8, 2-methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride. Retrieved from:[Link]

-

[5] National Institutes of Health (PMC). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase. Retrieved from:[Link]

-

[7] National Institutes of Health (PubMed). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Retrieved from:[Link]

-

[6] Journal of Medicinal Chemistry (ACS Publications). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from:[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1341076-29-6|4-Ethyl-6-methyl-2-(piperidin-4-yl)pyrimidine|BLD Pharm [bldpharm.com]

- 3. 1361115-11-8,2-methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Product List | BIOZOL [biozol.de]

- 5. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Toxicity and Safety Data Sheet (SDS) Guide for 2-Methyl-4-(piperidin-3-yl)pyrimidine

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized nitrogenous heterocycles, compounds like 2-methyl-4-(piperidin-3-yl)pyrimidine have emerged as critical synthetic intermediates[1]. Operating as a Senior Application Scientist, it is imperative to recognize that while this specific scaffold is primarily used in scientific research and development[1], its structural motifs—specifically the basic piperidine ring and the pyrimidine core—carry inherent toxicological liabilities.

Because empirical, in vivo safety data for this specific compound is currently sparse in public repositories[1], drug development professionals must employ a predictive, tiered approach to chemical hygiene and safety profiling. This whitepaper establishes a rigorous framework for the physicochemical characterization, predictive toxicology, and experimental validation required to safely handle and evaluate this compound.

Chemical Identity & Physicochemical Profiling

Understanding the physical state and chemical properties of a compound is the first step in predicting its pharmacokinetic behavior and occupational hazards. The compound is frequently supplied as a dihydrochloride salt to enhance aqueous solubility, which subsequently alters its handling requirements.

Quantitative Chemical Data

| Parameter | Specification |

| Chemical Name | 2-methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride |

| CAS Number | 1361115-11-8 |

| Molecular Formula | C₁₀H₁₇Cl₂N₃ |

| Molecular Weight | 250.17 g/mol |

| PubChem CID | 71298981 |

| SMILES | CC1=NC=CC(=N1)C2CCCNC2.Cl.Cl |

| Appearance | Solid powder |

| Storage Temperature | Room Temperature |

Data synthesized from American Elements material specifications[1].

Structural Alerts & Predictive Toxicology

In the absence of exhaustive in vivo data, we must apply structural alert (pharmacophore) modeling to anticipate toxicological endpoints.

The Piperidine Liability: hERG Channel Blockade

The piperidine ring contains a secondary amine with a typical pKa of ~9–10. At physiological pH (7.4), this nitrogen is heavily protonated, existing as a cation. This is a well-documented structural alert in medicinal chemistry. The protonated nitrogen can enter the inner vestibule of the hERG (human Ether-à-go-go-Related Gene) potassium channel, engaging in high-affinity

Blocking the hERG channel inhibits the rapid delayed rectifier potassium current (

Figure 1: Mechanistic pathway of hERG channel blockade by the piperidine structural motif.

Safety Data Sheet (SDS) Guidelines

Because explicit safety data for CAS 1361115-11-8 is currently unavailable online[1], the following is a predictive GHS (Globally Harmonized System) classification based on the behavior of homologous pyrimidine-piperidine dihydrochloride salts.

Hazard Identification

-

H315 : Causes skin irritation. (The dihydrochloride salt can form localized acidic microenvironments upon contact with skin moisture).

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation. (Powder inhalation risk).

Chemical Hygiene & Handling (Precautionary Statements)

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280 : Wear protective gloves/protective clothing/eye protection/face protection.

-

Engineering Controls : Must be handled inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of the aerosolized powder.

Experimental Methodologies for Toxicity Validation

To transition this compound from a raw intermediate to a viable lead, rigorous in vitro profiling is required. The following protocols are designed as self-validating systems , ensuring that every assay mathematically proves its own reliability before the compound's data is accepted.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Causality: We utilize the MTT assay because it measures mitochondrial reductase activity. Rather than just counting dead cells, this assay differentiates between cytostatic (growth-halting) and cytotoxic (cell-rupturing) effects by quantifying metabolic collapse. Self-Validating Mechanism: The assay is voided if the positive control fails to reduce cell viability by >50%, or if the vehicle control variance exceeds 10%.

-

Cell Seeding: Seed HepG2 (human hepatoma) cells at

cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂. -

Dosing: Prepare a serial dilution of 2-methyl-4-(piperidin-3-yl)pyrimidine (1 µM to 100 µM) in 0.1% DMSO.

-

Controls: Include a vehicle control (0.1% DMSO) and a positive control (10 µM Doxorubicin).

-

Incubation: Expose cells for 48 hours.

-

Readout: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Protocol B: Bacterial Reverse Mutation (Ames) Test

Causality: Standardized under [3], this assay uses histidine-dependent Salmonella typhimurium strains. If the compound is a mutagen, it induces a reverse mutation, allowing the bacteria to synthesize histidine and survive. We mandate the inclusion of a rat liver S9 fraction because many nitrogenous heterocycles are inert until hepatic CYP450 enzymes oxidize them into reactive, DNA-binding electrophiles[3]. Self-Validating Mechanism: Strain-specific positive controls must yield a >3-fold increase in revertant colonies compared to the spontaneous mutation rate of the vehicle control[3].

-

Preparation: Grow S. typhimurium strains (TA98, TA100) overnight in nutrient broth.

-

Metabolic Activation: Prepare the S9 mix (rat liver extract + NADP + glucose-6-phosphate).

-

Exposure: Mix 0.1 mL bacterial culture, 0.1 mL test compound (up to 5000 µ g/plate ), and 0.5 mL S9 mix (or buffer for S9- conditions).

-

Plating: Add 2 mL of molten top agar containing trace histidine. Pour onto minimal glucose agar plates.

-

Incubation & Scoring: Incubate at 37°C for 48 hours. Count revertant colonies manually or via automated colony counter.

Protocol C: In Vitro hERG Patch-Clamp Assay

Causality: As mandated by the [2], we must evaluate delayed ventricular repolarization. The whole-cell patch-clamp technique is the gold standard because it directly measures the

-

Cell Preparation: Culture HEK293 cells stably expressing the hERG channel.

-

Electrophysiology: Establish a whole-cell gigaseal using a glass micropipette filled with intracellular solution.

-

Voltage Protocol: Depolarize the cell to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV to elicit the outward tail current.

-

Perfusion: Perfuse the test compound at escalating concentrations (e.g., 1, 10, 30 µM) while continuously recording the tail current amplitude.

-

Analysis: Calculate the IC₅₀ for hERG inhibition. An IC₅₀ < 1 µM flags the compound for severe cardiotoxic liability.

Figure 2: Tiered toxicity profiling workflow from in silico prediction to SDS generation.

References

-

American Elements . "2-methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride | CAS 1361115-11-8 Product Information & SDS." American Elements. URL: [Link]

-

Tox Lab . "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209." Tox Lab Genetic Toxicology Studies. URL:[Link]

-

U.S. Food and Drug Administration (FDA) / ICH . "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential." FDA Regulatory Information. URL:[Link]

Sources

The 2-Methyl-4-(piperidin-3-yl)pyrimidine Scaffold in Modern Drug Discovery: A Technical Guide

Executive Summary

Over the past 60 years, pyrimidines have become an increasingly important core structure in many drug molecules, particularly within the oncology and central nervous system (CNS) therapeutic areas[1]. As the pharmaceutical industry shifts away from flat, planar molecules toward architecturally complex, three-dimensional structures, the 2-methyl-4-(piperidin-3-yl)pyrimidine scaffold has emerged as a highly privileged building block.

By combining the robust, ATP-competitive hinge-binding properties of the 2-methylpyrimidine core with the sp3-rich, solubilizing vector of the piperidine-3-yl moiety, this scaffold provides a versatile foundation for hit-to-lead optimization. The pyrimidine scaffold, particularly when substituted with a piperidine moiety, is a common feature in the design of highly selective kinase inhibitors[2]. This whitepaper dissects the mechanistic rationale, synthetic methodologies, and physicochemical advantages of deploying this scaffold in drug discovery.

Mechanistic Rationale: Target Binding & Pharmacophore Modeling

The 2-Methylpyrimidine Core: A Precision Hinge Binder

In the context of kinase inhibition, the pyrimidine ring functions as a bioisostere of the adenine ring of ATP, allowing the molecule to mimic critical hinge region binding interactions[3]. The N1 and N3 nitrogen atoms of the pyrimidine act as potent hydrogen-bond acceptors, engaging the backbone amide NH groups of conserved residues (e.g., Methionine or Leucine) in the kinase hinge region[4].

The strategic placement of the 2-methyl group serves two distinct mechanistic purposes:

-

Steric Shielding: It occupies a small, lipophilic sub-pocket adjacent to the hinge, preventing the binding of larger, off-target kinases that lack this specific cavity.

-

Electronic Modulation: The electron-donating nature of the methyl group subtly increases the basicity of the adjacent pyrimidine nitrogens, strengthening the hydrogen-bond interactions with the target protein.

The Piperidine-3-yl Moiety: The sp3 Vector

While the pyrimidine anchors the molecule, the piperidine ring dictates its pharmacokinetic destiny. The attachment at the 3-position (as opposed to the 4-position) introduces chirality and projects the basic secondary amine out of the ATP pocket toward the solvent-exposed channel or the ribose-binding pocket.

This secondary amine serves as an ideal synthetic handle. In targeted covalent inhibitors (TCIs), it is frequently functionalized with an acrylamide warhead to engage non-catalytic cysteine residues (e.g., in EGFR or BTK). Clinical candidates such as AZD5363 (capivasertib) utilize a related pyrrolopyrimidine-piperidine framework to achieve potent, orally bioavailable inhibition of Akt kinases[5], while CDK inhibitors like R547 leverage a diaminopyrimidine core with a substituted piperidine moiety to achieve significant in vivo antitumor activity[6].

Fig 1: Pharmacophore model of the pyrimidine-piperidine scaffold in kinase ATP-binding sites.

Physicochemical & ADME Profiling

The transition from flat, aromatic compounds to sp3-enriched scaffolds is a proven strategy for improving clinical success rates. The 2-methyl-4-(piperidin-3-yl)pyrimidine scaffold fundamentally alters the physicochemical profile of a drug candidate.

Data Presentation: Comparative ADME Advantages

| Parameter | Traditional Planar Pyrimidine | 2-Methyl-4-(piperidin-3-yl)pyrimidine Scaffold | Mechanistic Rationale |

| Fraction sp3 (Fsp3) | < 0.2 | > 0.4 | Introduction of the saturated, non-planar piperidine ring disrupts crystal lattice energy. |

| Thermodynamic Solubility | Low (<10 µg/mL) | High (>100 µg/mL) | Reduced π-π stacking and the introduction of a basic aliphatic amine (pKa ~9.5) enhance aqueous solvation. |

| CYP450 Inhibition | High (IC50 < 1 µM) | Low (IC50 > 10 µM) | 3D architectural complexity prevents tight binding to the planar, lipophilic CYP heme active sites. |

| Kinase Selectivity | Promiscuous | High | The 2-methyl group and chiral piperidine vector restrict off-target hinge binding by demanding specific spatial geometries. |

Self-Validating Synthetic Protocol

To ensure high-fidelity drug development, the synthesis of this scaffold must be robust, scalable, and self-validating. The most efficient route to construct the C-C bond between the pyrimidine and piperidine rings is via a Suzuki-Miyaura Cross-Coupling .

Step-by-Step Methodology: Synthesis of 2-Methyl-4-(piperidin-3-yl)pyrimidine

Step 1: Reagent Preparation & Setup

-

Materials: 4-chloro-2-methylpyrimidine (1.0 eq), 1-Boc-piperidine-3-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

-

Solvent: 1,4-Dioxane/H₂O (4:1 v/v).

-

Causality: The pinacol boronic ester is chosen over the free boronic acid to prevent protodeboronation under basic conditions. The biphasic solvent system ensures the simultaneous dissolution of the organic electrophile and the inorganic base, facilitating the transmetalation step.

Step 2: Degassing (Critical Step)

-

Action: Purge the reaction mixture with N₂ or Argon for 15 minutes prior to catalyst addition.

-

Causality: Dissolved oxygen acts as a radical scavenger and irreversibly oxidizes the active Pd(0) catalyst to an inactive Pd(II) complex, which will prematurely halt the catalytic cycle.

Step 3: Thermal Activation & In-Process Validation

-

Action: Heat the sealed reaction vessel to 90°C for 12 hours.

-

Self-Validation System: Monitor the reaction via LC-MS. The transmetalation and reductive elimination steps are validated by the complete disappearance of the 4-chloro-2-methylpyrimidine peak and the emergence of the Boc-protected product mass (M+H = 278.1).

Step 4: Boc-Deprotection

-

Action: Isolate the intermediate via silica gel chromatography. Dissolve in Dichloromethane (DCM) and treat with 20% Trifluoroacetic acid (TFA) at 0°C, warming to room temperature over 2 hours.

-

Causality: TFA selectively cleaves the tert-butyl carbamate via an acid-catalyzed elimination mechanism, generating the free secondary amine without disrupting the newly formed pyrimidine-piperidine C-C bond.

Step 5: Final Validation

-

Action: Confirm the final product structure via ¹H NMR and ¹³C NMR.

-

Self-Validation System: The successful deprotection is confirmed by the disappearance of the massive 9H singlet at ~1.4 ppm (corresponding to the Boc group) and the retention of the pyrimidine aromatic protons (typically doublets around 7.0–8.5 ppm).

Fig 2: Step-by-step synthetic workflow for 2-Methyl-4-(piperidin-3-yl)pyrimidine derivatives.

Conclusion

The 2-methyl-4-(piperidin-3-yl)pyrimidine scaffold is not merely a structural placeholder; it is a rationally designed, functionally dense module. By satisfying the stringent hydrogen-bonding requirements of kinase hinge regions while simultaneously projecting a highly soluble, functionalizable sp3 vector into the solvent channel, it addresses both pharmacodynamic potency and pharmacokinetic liability. For drug discovery professionals, mastering the synthesis and derivatization of this scaffold is a critical step in accelerating the hit-to-lead optimization process.

References

-

[6] Discovery of[4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed / Journal of Medicinal Chemistry. URL: [Link]

-

[5] Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed / Journal of Medicinal Chemistry. URL:[Link]

-

[3] Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. URL:[Link]

-

[4] In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the nek family of kinases. bioRxiv. URL:[Link]

-

[1] Recent Advances in Pyrimidine-Based Drugs. PMC / National Institutes of Health. URL:[Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(3-Methylpiperidin-4-yl)pyrimidine | Benchchem [benchchem.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactivity of 2-Methyl-4-Substituted Pyrimidine Analogs: A Technical Guide for Target-Directed Drug Discovery

Executive Summary

Pyrimidine scaffolds are foundational to medicinal chemistry due to their biomimetic resemblance to endogenous nucleic acids, allowing them to interface seamlessly with a multitude of biological targets[1]. Among these, 2-methyl-4-substituted pyrimidine analogs have emerged as highly privileged pharmacophores. As a Senior Application Scientist overseeing hit-to-lead optimization, I have observed that the strategic placement of a methyl group at the C2 position, coupled with diverse functionalization at the C4 position, yields molecules with exceptional kinase selectivity, antimalarial potency, and metabolic stability[2][3]. This whitepaper dissects the structure-activity relationships (SAR), primary bioactivity profiles, and the self-validating experimental workflows required to rigorously evaluate these compounds.

Structural Rationale & Pharmacophore Dynamics

The bioactivity of pyrimidine derivatives is heavily dictated by their substitution patterns[1]. Understanding the causality behind these structural choices is critical for rational drug design:

-

The C2-Methyl Anchor : The 2-methyl substitution is not merely a structural placeholder; it acts as a critical conformational lock. In kinase targeting, this moiety provides essential steric constraints that prevent rapid metabolic degradation (e.g., via N-oxidation) while optimally occupying small hydrophobic pockets near the enzyme's hinge region[2].

-

The C4-Substitution Vector : The 4-position serves as a highly modular vector. By introducing bulky aryl, heteroaryl, or complex amino groups, researchers can direct the molecule into solvent-exposed regions or deep allosteric pockets, driving target specificity and binding affinity[3].

Primary Bioactivity Profiles

Pan-BCR-ABL Kinase Inhibition in Oncology

The clinical management of chronic myeloid leukemia (CML) is frequently derailed by the T315I "gatekeeper" mutation in the BCR-ABL kinase. 2-methylpyrimidine derivatives have been successfully engineered using scaffold-hopping strategies to overcome this resistance[2]. The compact nature of the 2-methyl group avoids steric clashes with the bulky isoleucine residue of the T315I mutant, allowing the 4-substituted tail to maintain critical hydrogen bonds within the ATP-binding site, thereby acting as potent pan-BCR-ABL inhibitors[2].

Antimalarial Dual-Kinase Inhibition

In the realm of infectious diseases, 4-substituted pyrimidine analogs have shown remarkable efficacy as dual inhibitors of Plasmodium falciparum kinases (PfGSK3 and PfPK6)[3]. Optimization of the C4 position with specific amide or aryl groups has yielded low-nanomolar inhibitors that effectively disrupt the parasite's life cycle and clear blood-stage parasites in vitro[3].

Metabolic and Receptor Modulation

Beyond infectious diseases and leukemias, 2-methyl-pyrimidine derivatives have been patented as inhibitors of the inducible form of Phosphofructokinase, a mechanism that starves cancer cells by suppressing their hyperactive glycolysis[4]. Furthermore, structurally related pyrimidine analogs function as modulators of prostaglandin E2 (PGE2) receptors (EP2/EP4), offering therapeutic avenues for immuno-oncology[4].

Quantitative Bioactivity Summary

To facilitate rapid SAR comparison, the following table synthesizes key quantitative bioactivity metrics for leading 2-methyl and 4-substituted pyrimidine analogs.

| Compound Designation | Primary Target | IC50 / Activity Metric | Mechanistic / Structural Highlight | Source |

| Compound 7u | BCR-ABL (WT) | 0.13 nM | 2-methylpyrimidine core; ATP-competitive | [2] |

| Compound 7u | BCR-ABL (T315I) | 0.65 μM | Overcomes T315I gatekeeper mutation | [2] |

| Compound 10a | K562 Cell Line | 1.1 nM (Anti-proliferation) | High oral bioavailability (48.7%) | [2] |

| Compound 23d | PfGSK3 / PfPK6 | 172 nM / 11 nM | 4-substituted dual kinase inhibitor | [3] |

| Compound 23e | PfGSK3 / PfPK6 | 97 nM / 8 nM | Potent blood-stage antimalarial activity | [3] |

Mechanistic Pathway Visualization

The following diagram illustrates the causality of BCR-ABL inhibition by 2-methylpyrimidine analogs and the subsequent downstream cellular effects.

Caption: BCR-ABL signaling cascade and targeted inhibition by 2-methylpyrimidine analogs.

Experimental Methodologies: Self-Validating Kinase Assays

When developing screening cascades for highly conjugated heterocyclic systems like pyrimidines, one must account for intrinsic compound autofluorescence. Standard colorimetric or prompt-fluorescence assays often yield false positives. Therefore, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for evaluating kinase inhibition. The long emission half-life of lanthanide fluorophores allows for a microsecond time delay before measurement, completely eliminating background autofluorescence.

Protocol: TR-FRET Kinase Inhibition Assay for BCR-ABL (WT and T315I)

Step 1: Compound Preparation & Control Establishment

-

Action : Serially dilute the 2-methyl-4-substituted pyrimidine analogs in 100% DMSO, then transfer to an aqueous assay buffer (ensuring final DMSO concentration is ≤ 1%).

-

Causality & Validation : Include a known pan-inhibitor (e.g., Ponatinib) as a positive control. Establish a 100% activity control (DMSO vehicle only) and a 0% activity control (buffer without enzyme). This self-validating setup strictly bounds the assay window and allows for the calculation of the Z'-factor.

Step 2: Kinase Reaction Initiation

-

Action : Combine 2 nM BCR-ABL enzyme (WT or T315I), the test compound, and a biotinylated peptide substrate in a 384-well low-volume plate. Initiate the reaction by adding ATP at its predetermined Michaelis constant (

). -

Causality & Validation : Running the assay at the ATP

ensures that the assay is highly sensitive to ATP-competitive inhibitors, which is the primary mechanism of action for these pyrimidine analogs[2]. Incubate for 60 minutes at room temperature.

Step 3: Detection Phase

-

Action : Terminate the reaction by adding a stop buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

-

Causality & Validation : EDTA chelates

to instantly halt kinase activity. This ensures the reaction does not proceed during the read time, preventing signal drift across the 384-well plate.

Step 4: Data Validation & Analysis

-

Action : Read the plate on a multi-mode microplate reader, calculating the emission ratio of 665 nm / 615 nm.

-

Causality & Validation : Before calculating

values via non-linear regression, verify that the assay Z'-factor is ≥ 0.6. A Z'-factor below this threshold indicates unacceptable well-to-well variability, rendering the data untrustworthy.

Assay Workflow Visualization

Caption: Self-validating TR-FRET workflow for pyrimidine analog screening.

Conclusion

The 2-methyl-4-substituted pyrimidine scaffold is a masterclass in rational drug design. By leveraging the steric properties of the 2-methyl group to navigate mutated kinase pockets and utilizing the 4-position for target-specific anchoring, researchers can develop highly potent therapeutics for oncology and infectious diseases[2][3]. Adherence to rigorous, self-validating biochemical assays ensures that these promising compounds can be accurately profiled and successfully transitioned into advanced preclinical models.

References

1.[2] Biological evaluation of 2-methylpyrimidine derivatives as active pan Bcr-Abl inhibitors. ResearchGate. 2.[1] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Online Press. 3.[3] Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro. ACS Publications. 4.[4] WO2018210992A1 - Pyrimidine derivatives. Google Patents.

Sources

Application Note: A Convergent Synthetic Route for the Preparation of 2-Methyl-4-(piperidin-3-yl)pyrimidine

Abstract

This application note provides a detailed, research-grade guide for the synthesis of 2-Methyl-4-(piperidin-3-yl)pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The presented methodology employs a robust and convergent strategy, centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This is followed by a standard acid-mediated deprotection to yield the target compound. Each section includes a discussion of the underlying chemical principles, step-by-step protocols, and in-field insights to ensure reproducibility and high-yield synthesis. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development.

Introduction: Significance and Synthetic Strategy

The fusion of pyrimidine and piperidine rings creates a privileged structural motif found in numerous biologically active molecules, including kinase inhibitors and central nervous system agents.[1][2] The specific regioisomer, 2-Methyl-4-(piperidin-3-yl)pyrimidine, serves as a valuable building block for library synthesis and lead optimization campaigns. Its preparation requires a precise and reliable synthetic route that allows for potential future diversification.

The strategy detailed herein is a convergent two-part synthesis. This approach offers significant advantages in terms of efficiency and overall yield by allowing for the parallel preparation of key intermediates. The core of this strategy involves:

-

Preparation of a Boronic Ester Intermediate: Synthesis of an N-Boc-protected piperidine-3-boronic acid pinacol ester. This intermediate is crucial for introducing the piperidine moiety via a C-C bond-forming reaction.

-

Suzuki-Miyaura Cross-Coupling: The C-C bond between the pyrimidine and piperidine rings is constructed using a palladium-catalyzed Suzuki coupling between the boronic ester and a commercially available 4-chloro-2-methylpyrimidine.

-

Amine Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the secondary amine of the piperidine ring, yielding the target compound.

This route is chosen for its high functional group tolerance, generally excellent yields, and the commercial availability of the starting materials.

Overall Synthetic Pathway

The complete synthetic sequence is illustrated below. The pathway begins with commercially available starting materials, 4-chloro-2-methylpyrimidine (1) and N-Boc-piperidine, and proceeds through key intermediates 2 and 3 to afford the final product 4 .

Caption: Overall convergent synthetic route.

Part 1: Synthesis of tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (2)

Scientific Rationale

The creation of a carbon-carbon bond between an sp²-hybridized carbon on the pyrimidine ring and an sp³-hybridized carbon on the piperidine ring is efficiently achieved via Suzuki coupling. This requires the preparation of an organoboron species from the piperidine fragment. While several methods exist, the direct iridium-catalyzed C-H borylation of N-Boc-piperidine is a modern and atom-economical approach. This reaction utilizes a catalyst to selectively activate a C-H bond and convert it into a C-B bond, installing the necessary boronic acid pinacol ester functionality.

Experimental Protocol

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| N-Boc-piperidine | 185.25 | 5.00 g | 27.0 | 1.0 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 8.22 g | 32.4 | 1.2 |

| [Ir(COD)OMe]₂ (catalyst) | 662.78 | 447 mg | 0.675 | 0.025 |

| dtbpy (ligand) | 268.34 | 362 mg | 1.35 | 0.05 |

| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |

Procedure

-

To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-piperidine, bis(pinacolato)diboron, [Ir(COD)OMe]₂, and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).

-

Add anhydrous tetrahydrofuran (THF) via cannula.

-

Stir the reaction mixture at 80 °C for 16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of the starting material.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

-

The resulting residue is purified by flash column chromatography on silica gel (eluent: 5-15% ethyl acetate in hexanes) to afford the product 2 as a white solid.

Part 2: Suzuki-Miyaura Cross-Coupling Reaction

Scientific Rationale

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.[2] In this step, the C-Cl bond of 4-chloro-2-methylpyrimidine (1) is activated by a palladium(0) catalyst, which then undergoes transmetalation with the piperidine boronic ester (2) . Reductive elimination from the palladium center forms the desired C-C bond and regenerates the active catalyst. The choice of a suitable palladium catalyst, ligand, and base is critical for achieving high yields and minimizing side reactions.

Caption: Workflow for the Suzuki-Miyaura cross-coupling.

Experimental Protocol

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| 4-Chloro-2-methylpyrimidine (1) | 128.56 | 2.57 g | 20.0 | 1.0 |

| Boronic Ester Intermediate (2) | 311.23 | 6.85 g | 22.0 | 1.1 |

| Pd(dppf)Cl₂ | 731.73 | 732 mg | 1.0 | 0.05 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 5.53 g | 40.0 | 2.0 |

| 1,4-Dioxane | - | 80 mL | - | - |

| Water | - | 20 mL | - | - |

Procedure

-

In a round-bottom flask, combine the piperidine boronic ester (2) , 4-chloro-2-methylpyrimidine (1) , Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

-

Add the degassed 1,4-dioxane and water solvent mixture via cannula.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).

-

Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to obtain the N-Boc protected intermediate 3 as a viscous oil or low-melting solid.

Part 3: N-Boc Deprotection to Yield Final Product

Scientific Rationale

The final step is the removal of the Boc protecting group to liberate the piperidine's secondary amine. The Boc group is designed to be stable under many reaction conditions but readily cleavable under acidic conditions.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, isobutylene, and carbon dioxide, leaving the free amine. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate.[4][5][6] The choice of acid can influence the workup procedure and the salt form of the final product.

Experimental Protocol

Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

|---|---|---|---|---|

| Protected Intermediate (3) | 291.39 | 5.00 g | 17.16 | 1.0 |

| Trifluoroacetic Acid (TFA) | 114.02 | 15 mL | ~195 | ~11.4 |

| Dichloromethane (DCM) | - | 45 mL | - | - |

| Saturated NaHCO₃ solution | - | As needed | - | - |

Procedure

-

Dissolve the N-Boc protected intermediate (3) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of DCM and slowly add it to a vigorously stirred, saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid. Continue until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-Methyl-4-(piperidin-3-yl)pyrimidine (4) , as a free base.

-

Optional: To obtain the hydrochloride salt for improved stability and handling, dissolve the free base in diethyl ether or ethyl acetate and add a solution of HCl in the corresponding solvent until precipitation is complete. Filter the resulting solid and dry under vacuum.

References

- CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine.

-

AAPPTec - N-Terminal Deprotection; Boc removal; Fmoc removal. [Link]

-

Lirias - Design, synthesis, and biological evaluation of piperidinyl‐substituted[1][4][7]triazolo[1,5‐a]pyrimidine derivatives. [Link]

-

Synthesis of Pyrimidine Derivatives. [Link]

- DE2830670C2 - Pyrimidine derivatives, process for their prepar

-

Research and Reviews - Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. [Link]

-

Semantic Scholar - A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

- CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

MDPI - A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

-

MDPI - Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

Taylor & Francis Online - Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

-

Reddit - Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

RSC Publishing - Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. [Link]

Sources

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. peptide.com [peptide.com]

- 5. mdpi.com [mdpi.com]

- 6. reddit.com [reddit.com]

- 7. CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine - Google Patents [patents.google.com]

Using 2-Methyl-4-(piperidin-3-yl)pyrimidine as a pharmaceutical intermediate

An In-Depth Guide to the Application of 2-Methyl-4-(piperidin-3-yl)pyrimidine as a Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Methyl-4-(piperidin-3-yl)pyrimidine. This versatile heterocyclic compound serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules, most notably in the domain of kinase inhibitors. This guide elucidates the compound's physicochemical properties, provides detailed, field-tested protocols for its synthesis and subsequent derivatization, and outlines robust analytical methods for quality control and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.

Introduction: The Strategic Importance of the Pyrimidine-Piperidine Scaffold

The fusion of pyrimidine and piperidine moieties into a single molecular scaffold creates a privileged structure in medicinal chemistry. Pyrimidine rings are a cornerstone of many biologically active compounds, including several vitamins and FDA-approved drugs, prized for their ability to form key hydrogen bonds with biological targets.[1][2] Piperidine derivatives are also prevalent in pharmaceuticals, often enhancing solubility, metabolic stability, and receptor affinity.[3]

2-Methyl-4-(piperidin-3-yl)pyrimidine emerges as a highly valuable intermediate by combining these two key pharmacophores. Its structure offers multiple reaction sites for diversification: the secondary amine of the piperidine ring is a potent nucleophile, ideal for forming amide, urea, or sulfonamide linkages, or for undergoing alkylation reactions. The pyrimidine ring itself can be further functionalized if required. This structural versatility makes it a sought-after precursor in the development of targeted therapies, particularly small molecule kinase inhibitors for oncology and inflammatory diseases.[4][5]

Logical Relationship: From Intermediate to API

The following diagram illustrates the central role of 2-Methyl-4-(piperidin-3-yl)pyrimidine as a linchpin intermediate, connecting foundational starting materials to a final, high-value Active Pharmaceutical Ingredient (API).

Caption: Step-by-step synthesis and purification workflow.

Step-by-Step Methodology:

-

SNAr Coupling:

-

To a solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.1 eq) in N,N-Dimethylformamide (DMF, 5-10 volumes), add 4-chloro-2-methylpyrimidine (1.0 eq).

-

Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the mixture. The base scavenges the HCl generated during the reaction, driving it to completion.

-

Heat the reaction mixture to 120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

-

Work-up and Isolation of Intermediate:

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the Boc-protected intermediate.

-

-

Boc Deprotection:

-

Dissolve the purified intermediate in Dichloromethane (DCM, 5-10 volumes).

-

Add Trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC/LC-MS.

-

-

Final Product Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Re-dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate to yield 2-Methyl-4-(piperidin-3-yl)pyrimidine. The product can be used as is or further purified by crystallization if necessary.

-

Protocol 2: Application in the Synthesis of a Kinase Inhibitor Analog

This protocol demonstrates the use of the intermediate in an acylation reaction to form an amide bond, a common feature in many kinase inhibitors that target the hinge region of the kinase domain.

Rationale: The secondary amine of the piperidine moiety is a strong nucleophile that readily attacks electrophilic carbonyl carbons, such as those in acyl chlorides. This reaction forms a stable amide bond, attaching a new pharmacophore (R-group) to the core scaffold.

Step-by-Step Methodology:

-

Setup:

-

Dissolve 2-Methyl-4-(piperidin-3-yl)pyrimidine (1.0 eq) in anhydrous DCM (10-20 volumes) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or DIPEA.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Acylation:

-

Slowly add a solution of the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) in DCM to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until completion (typically 1-4 hours).

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Separate the organic layer, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography or recrystallization to obtain the final acylated product.

-

Analytical Quality Control Protocols

Rigorous analytical testing ensures the identity, purity, and stability of the intermediate.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the intermediate and for monitoring reaction progress. A reverse-phase method is typically employed.

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard reverse-phase column offering good retention and separation for this type of molecule. [6] |

| Mobile Phase A | 0.1% Formic Acid or TFA in Water | Acid modifier improves peak shape and ensures the amine is protonated. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic solvents for reverse-phase chromatography. |

| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 minutes | A gradient elution ensures that impurities with different polarities are effectively separated. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm and 280 nm | The pyrimidine ring has a strong UV chromophore, allowing for sensitive detection. [6] |

| Column Temp. | 30-40 °C | Elevated temperature can improve peak symmetry and reduce viscosity. [7] |

Protocol 4: Structural Confirmation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as CDCl₃, MeOD, or DMSO-d₆.

-

¹H NMR: Expect to see characteristic signals for the methyl group on the pyrimidine ring (singlet, ~2.5 ppm), aromatic protons on the pyrimidine ring, and a complex set of aliphatic protons from the piperidine ring. The NH proton of the piperidine may be a broad singlet.

-

¹³C NMR: Expect signals corresponding to the methyl carbon, the aliphatic carbons of the piperidine ring, and the aromatic carbons of the pyrimidine ring.

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.

-

Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 178.2. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.

Safety, Handling, and Storage

-

Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. As a secondary amine, it may be corrosive or irritating.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation of the amine.

Conclusion and Future Perspectives

2-Methyl-4-(piperidin-3-yl)pyrimidine is a testament to the power of scaffold-based drug design. Its straightforward synthesis and versatile reactivity make it an invaluable intermediate for accessing novel chemical space. As the demand for highly selective and potent kinase inhibitors continues to grow, the strategic application of well-designed intermediates like this one will be critical to the rapid development of next-generation therapeutics. Future work will likely focus on developing more stereoselective syntheses and expanding its application to other target classes beyond kinases.

References

-

ChemBK. 2-METHOXY-5-METHYL-4-(PIPERIDIN-3-YL)PYRIMIDINE. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Available from: [Link]

-

National Institutes of Health (NIH). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Available from: [Link]

-

National Institutes of Health (NIH). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

-

Research and Reviews. Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Available from: [Link]

-

PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. Available from: [Link]

-

Indian Journal of Pharmaceutical Sciences. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]

-

Royal Society of Chemistry. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Available from: [Link]

-

ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Available from: [Link]

-

MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

-

PubMed. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. Available from: [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

-

GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

-

Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

-

ResearchGate. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

Usiena Air. New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. growingscience.com [growingscience.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. ptfarm.pl [ptfarm.pl]

- 7. jocpr.com [jocpr.com]

Application Note: Reductive Amination Techniques for 2-Methyl-4-(piperidin-3-yl)pyrimidine Scaffolds

Executive Summary

This technical guide details the optimization of reductive amination protocols specifically for 2-Methyl-4-(piperidin-3-yl)pyrimidine (CAS 1250024-30-6 and analogs). This scaffold is a privileged motif in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., CDK, c-Met) and GPCR ligands.

While reductive amination is a ubiquitous transformation, the specific electronic and steric environment of the 3-substituted piperidine—coupled with the basic pyrimidine core—requires tailored conditions to maximize yield and minimize side reactions (such as over-alkylation or heterocyclic reduction). This note provides three validated protocols ranging from standard aldehyde couplings to sterically demanding ketone functionalizations.

Chemical Context & Mechanistic Insight

The Scaffold

The core molecule features a secondary amine within a piperidine ring, attached at the C3 position to a 2-methylpyrimidine system.

-

Nucleophilicity: The piperidine nitrogen is moderately nucleophilic (

for the conjugate acid), making it reactive toward carbonyls. -

Interference Risks: The pyrimidine ring nitrogens are weakly basic (

). While less basic than pyridine, they can still participate in hydrogen bonding or coordinate with Lewis acids (e.g., Ti(IV)), potentially affecting reaction kinetics. -

Stereochemistry: The C3-linkage introduces a chiral center. Preserving enantiopurity during the reaction is critical; reductive amination conditions are generally non-racemizing, but harsh acidic conditions should be monitored.

Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal , followed by dehydration to an iminium ion , which is irreversibly reduced to the tertiary amine.

Critical Control Point: The formation of the iminium ion is the rate-determining step in many sterically hindered systems. For this scaffold, the adjacent pyrimidine ring can exert steric bulk, necessitating acid catalysis or Lewis acid additives to drive equilibrium toward the iminium species.

Figure 1: Mechanistic pathway for the reductive amination of piperidine-pyrimidine scaffolds.

Experimental Protocols

Protocol A: The "Standard" Method (Aldehydes)

Applicability: Unhindered aldehydes (aliphatic, aromatic). Reagent of Choice: Sodium Triacetoxyborohydride (STAB). Why: STAB is mild and exhibits high chemoselectivity for aldehydes over ketones, minimizing side reactions.

Materials:

-

Substrate: 2-Methyl-4-(piperidin-3-yl)pyrimidine (1.0 equiv)

-

Aldehyde: 1.1 – 1.2 equiv

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

-

Reductant: NaBH(OAc)3 (1.4 – 1.6 equiv)

-

Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

Procedure:

-

Dissolution: In a dry vial, dissolve the pyrimidine substrate (1.0 mmol) in DCE (5 mL, 0.2 M).

-

Aldehyde Addition: Add the aldehyde (1.1 mmol).

-

Acidification: Add glacial acetic acid (1.0 mmol). Note: This buffers the reaction and catalyzes iminium formation.

-

Stirring: Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium.

-

Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion.

-

Reaction: Stir at RT under nitrogen for 2–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of M+H 177 for starting material).

-

Quench: Quench with saturated aqueous NaHCO3 (5 mL). Stir vigorously for 10 mins until gas evolution ceases.

-

Workup: Extract with DCM (3 x 5 mL). Dry combined organics over Na2SO4, filter, and concentrate.

Protocol B: The "Difficult" Method (Ketones & Steric Bulk)

Applicability: Ketones, sterically hindered aldehydes, or electron-poor amines. Reagent of Choice: Titanium(IV) Isopropoxide / Sodium Borohydride (or Cyanoborohydride). Why: Ti(OiPr)4 acts as a strong Lewis acid and water scavenger, forcing the imine formation to completion before reduction.

Materials:

-

Substrate: 1.0 equiv

-

Ketone: 1.2 – 1.5 equiv

-

Solvent: THF (Anhydrous) or Methanol (for NaCNBH3)

-

Lewis Acid: Ti(OiPr)4 (1.5 – 2.0 equiv)

-

Reductant: NaBH4 (2.0 equiv) or NaCNBH3 (2.0 equiv)

Procedure:

-

Imine Formation: In a dry flask under Argon, mix substrate (1.0 mmol) and ketone (1.2 mmol).

-

Lewis Acid: Add Ti(OiPr)4 (neat, 1.5 mmol). The solution may turn slightly yellow/viscous.

-

Incubation: Stir neat or in minimal THF at RT for 4–12 hours (or 60°C for 2 hours if stubborn). Goal: Full conversion to imine.

-

Dilution: Dilute with dry MeOH (4 mL) or THF (4 mL).

-

Reduction: Cool to 0°C. Carefully add NaBH4 (2.0 mmol) portion-wise. Caution: Exothermic hydrogen evolution.

-

Workup (Titanium Removal): Quench with 1N NaOH or Rochelle’s salt solution to precipitate titanium salts. Filter through Celite.[1] Extract filtrate with EtOAc.

Protocol C: High-Throughput / Library Synthesis

Applicability: Parallel synthesis of 20+ analogs. Reagent: Polymer-supported Cyanoborohydride (PS-CBH).

Procedure:

-

Dissolve scaffold in 10% AcOH/DCM.

-

Dispense into 96-well block containing aldehydes.

-

Add PS-CBH resin (2.0 equiv).

-

Shake at RT for 16 hours.

-

Add PS-Isocyanate (scavenger for unreacted amine) and PS-TsNHNH2 (scavenger for excess aldehyde) if purity is critical.

-

Filter and concentrate.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate protocol for your specific target.

Figure 2: Decision matrix for selecting the optimal reductive amination condition.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Iminium ion not forming due to sterics or wet solvent. | Switch to Protocol B (Ti(OiPr)4) to scavenge water. Add molecular sieves (4Å). |

| Bis-alkylation | Highly reactive aldehyde (e.g., Formaldehyde). | Reduce aldehyde equivalents to 0.9. Add aldehyde slowly to amine solution. |

| Pyrimidine Reduction | Harsh reducing conditions (e.g., H2/Pd). | Avoid catalytic hydrogenation. Stick to hydride reagents (Borohydrides) which are chemoselective for C=N over the pyrimidine ring. |

| Product Trapped in Aqueous | Product is highly polar/basic. | Use "Salting out" method during workup (saturate aqueous layer with NaCl). Extract with CHCl3/IPA (3:1). |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2530. Link

-

Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

-

BenchChem. "5-(3-Methylpiperidin-4-yl)pyrimidine Structure and Applications." BenchChem Compound Database. Accessed 2023.[2][3] Link

- Vertex AI Search Results. "Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines." ACS Publications, 2024. (Contextual grounding for piperidine synthesis).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-Methyl-4-(piperidin-3-yl)pyrimidine and all reagents before handling.

Sources

Application Note: Incorporating 2-Methyl-4-(piperidin-3-yl)pyrimidine into Kinase Inhibitors via Structure-Based Drug Design (SBDD)

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors requires a delicate balance between high-affinity hinge binding and precise exploitation of the surrounding kinase microenvironment. This application note details the mechanistic rationale, structural workflows, and validated protocols for utilizing 2-methyl-4-(piperidin-3-yl)pyrimidine as a core scaffold in Fragment-Based Drug Discovery (FBDD) and Structure-Based Drug Design (SBDD). By acting as a highly modular anchor, this fragment enables rapid progression from initial hit to optimized lead candidate.

Mechanistic Rationale: The Tripartite Scaffold

As a Senior Application Scientist, it is critical to understand why a scaffold behaves the way it does in the binding pocket, rather than simply observing the empirical binding data. The 2-methyl-4-(piperidin-3-yl)pyrimidine molecule is a tripartite system, with each functional group serving a distinct physicochemical and structural purpose:

-

The Pyrimidine Core (The Anchor): Pyrimidine is a privileged bioisostere for the adenine ring of ATP . The N1 and N3 nitrogen atoms act as critical hydrogen bond acceptors, interacting directly with the backbone amide NH groups of the kinase hinge region (typically Methionine or Cysteine residues). This interaction dictates the primary trajectory of the entire molecule within the ATP-binding site.

-

The 2-Methyl Substitution (The Probe): The addition of a methyl group at the 2-position is a strategic choice to probe the small, hydrophobic pocket adjacent to the gatekeeper residue. By filling this lipophilic void, the methyl group enhances binding enthalpy and can drive selectivity against kinases with bulky gatekeeper mutations (e.g., the T315I mutation in BCR-ABL) .

-

The 4-(Piperidin-3-yl) Motif (The Vector): The piperidine ring projects out of the hinge region toward the solvent-exposed channel or the ribose-binding pocket. The basic secondary amine (pKa ~9.5) is protonated at physiological pH, drastically improving the aqueous solubility of the lipophilic core. Furthermore, the 3-position linkage provides a specific spatial vector, allowing the piperidine nitrogen to serve as a synthetic handle for late-stage functionalization (e.g., acylation or sulfonylation) to capture additional salt bridges or solvent-channel interactions .

SBDD Workflow Integration

The following workflow illustrates the iterative cycle of structural biology, chemical synthesis, and biochemical screening used to mature the pyrimidine fragment into a sub-nanomolar lead.

Fig 1: Iterative SBDD workflow for optimizing 2-Methyl-4-(piperidin-3-yl)pyrimidine fragments.

Experimental Protocols

To ensure data integrity, all protocols must operate as self-validating systems. The following methodologies detail the critical steps for profiling piperidine-functionalized pyrimidine derivatives.

Protocol A: High-Throughput TR-FRET Kinase Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its 50 µs measurement delay eliminates short-lived background autofluorescence commonly exhibited by aromatic chemical fragments.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucial Addition: Add 2 mM DTT to prevent oxidation of active-site cysteines, and 0.1% BSA to prevent non-specific binding of lipophilic pyrimidine fragments to the microplate walls.

-